molecular formula C14H11NO4 B565670 7-Ethoxyresorufin N-Oxide CAS No. 3705-80-4

7-Ethoxyresorufin N-Oxide

Cat. No.: B565670
CAS No.: 3705-80-4
M. Wt: 257.245
InChI Key: XWPCTJAXIHCATC-UHFFFAOYSA-N
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Description

7-Ethoxyresorufin N-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.245. The purity is usually 95%.
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Scientific Research Applications

Environmental Monitoring

A novel method utilizing gill filament-based ethoxyresorufin O-deethylase (EROD) assays in fish, specifically rainbow trout, has been developed to monitor waterborne dioxin-like pollutants. This approach leverages 7-ethoxyresorufin to determine basal and induced EROD activities in gill filaments, offering a sensitive and straightforward technique for environmental monitoring of aquatic ecosystems. The assay has been validated in both controlled laboratory settings and real-world polluted river scenarios, demonstrating its utility in detecting dioxin-like compound exposure through significant EROD induction (Jönsson, Brandt, & Brunström, 2002).

Cytochrome P450 Enzyme Research

Research into the substrate specificity of cytochrome P450 (P450) enzymes, particularly 1A2 mutants, has employed molecular dynamics simulations with 7-ethoxyresorufin to understand alterations in enzyme activity. This approach has led to the identification of mutations that modify enzyme specificity, underscoring the role of 7-ethoxyresorufin in probing the functional dynamics of P450 enzymes and their variants (Tu, Deshmukh, Sivaneri, & Szklarz, 2008).

Enzymatic Assays Optimization

Spectral properties of 7-ethoxyresorufin and its metabolite, resorufin, have been critically evaluated to optimize fluorimetric assays measuring EROD activity. This study addresses the necessity for precise determination of excitation and emission wavelengths to ensure accurate and discriminative measurement of enzyme activities, facilitating enhanced reliability in biomonitoring studies (Radenac et al., 2004).

Biochemical Analysis

Biochemical Properties

7-Ethoxyresorufin N-Oxide interacts with certain cytochrome P450 isoforms, including CYP1A1, which plays a pivotal role in the metabolism of xenobiotics . The mechanism of action of this compound involves its deethylation by these cytochrome P450 enzymes, a process that converts it into resorufin, a highly fluorescent compound .

Cellular Effects

In cellular processes, this compound influences cell function by interacting with the cytochrome P450 enzyme family. It is a substrate for certain cytochrome P450 isoforms, including CYP1A1, which plays a pivotal role in the metabolism of xenobiotics .

Molecular Mechanism

The molecular mechanism of this compound involves its deethylation by cytochrome P450 enzymes, a process that converts it into resorufin, a highly fluorescent compound . This transformation is central to the 7-Ethoxyresorufin-O-deethylase (EROD) assay, a widely employed method to assess the enzymatic activity of CYP1A1 .

Temporal Effects in Laboratory Settings

It is known that the fluorescence of resorufin, which emits at around 590 nm when excited at 572 nm, allows for sensitive, real-time monitoring of enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways of the cytochrome P450 enzyme family . It is a substrate for certain cytochrome P450 isoforms, including CYP1A1, which plays a pivotal role in the metabolism of xenobiotics .

Properties

IUPAC Name

7-ethoxy-10-oxidophenoxazin-10-ium-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-2-18-10-4-6-12-14(8-10)19-13-7-9(16)3-5-11(13)15(12)17/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPCTJAXIHCATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)[N+](=C3C=CC(=O)C=C3O2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747744
Record name 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3705-80-4
Record name 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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